molecular formula C17H15NO2 B11856069 3-Benzyl-4-hydroxy-1-methylquinolin-2(1H)-one CAS No. 72587-96-3

3-Benzyl-4-hydroxy-1-methylquinolin-2(1H)-one

Cat. No.: B11856069
CAS No.: 72587-96-3
M. Wt: 265.31 g/mol
InChI Key: OHIJOFZMPLWASO-UHFFFAOYSA-N
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Description

3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate benzylamine with a quinoline derivative under controlled conditions. The reaction may require catalysts such as acids or bases and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, acids, or bases under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Hydroxyquinoline: A derivative with a hydroxyl group at the 2-position.

    1-Methylquinoline: A derivative with a methyl group at the 1-position.

Uniqueness

3-Benzyl-2-hydroxy-1-methylquinolin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

CAS No.

72587-96-3

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-benzyl-4-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C17H15NO2/c1-18-15-10-6-5-9-13(15)16(19)14(17(18)20)11-12-7-3-2-4-8-12/h2-10,19H,11H2,1H3

InChI Key

OHIJOFZMPLWASO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)CC3=CC=CC=C3)O

Origin of Product

United States

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